molecular formula C15H12BrNO3 B5552656 methyl 4-[(2-bromobenzoyl)amino]benzoate

methyl 4-[(2-bromobenzoyl)amino]benzoate

Cat. No. B5552656
M. Wt: 334.16 g/mol
InChI Key: IKJQHRCSOBEEBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like methyl 4-[(2-bromobenzoyl)amino]benzoate often involves multistep chemical reactions, utilizing precursors with bioactive potential. For instance, methyl-2-formyl benzoate serves as a significant structure in organic synthesis due to its versatility as a precursor for compounds with various pharmacological activities, highlighting the importance of similar compounds in synthetic chemistry and pharmaceutical applications (Farooq & Ngaini, 2019).

Molecular Structure Analysis

The molecular structure of compounds like methyl 4-[(2-bromobenzoyl)amino]benzoate can be analyzed through techniques such as X-ray crystallography, revealing interactions like halogen···halogen contacts which play a crucial role in the formation of complex molecular structures. This understanding aids in the design and synthesis of cocrystals with desired properties, demonstrating the significance of structural analysis in developing new materials (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

Research on similar compounds has shown a variety of chemical reactions, such as the synthesis of 2-fluoro-4-bromobiphenyl, highlighting the potential for diverse chemical transformations and applications in manufacturing processes (Qiu et al., 2009). Such studies provide insights into the reactivity and functionalization possibilities of compounds like methyl 4-[(2-bromobenzoyl)amino]benzoate.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Processes : Methyl 4-[(2-bromobenzoyl)amino]benzoate's synthesis involves intricate chemical reactions, providing key insights into the optimization of reaction conditions for high yield production. For instance, the synthesis of related compounds like Methyl 4-(bromomethyl)benzoate has been optimized under specific conditions, highlighting the significance of reaction parameters in achieving high product yields (Bi Yun-mei, 2012).

  • Reactions with Secondary Amines : The reactivity of similar compounds with secondary amines, leading to the formation of novel structures, showcases the potential of methyl 4-[(2-bromobenzoyl)amino]benzoate in the development of new chemical entities. Such reactions are pivotal in medicinal chemistry for the design of drugs with enhanced therapeutic properties (O. A. Kolyamshin et al., 2019).

  • Nucleophilic Substitution Reactions : Studies on related compounds demonstrate the utility of methyl 4-[(2-bromobenzoyl)amino]benzoate in nucleophilic substitution reactions. These reactions are crucial for introducing functional groups that can modify the physical, chemical, and biological properties of a molecule, making it useful in various scientific research applications (H. Koh et al., 1999).

Applications in Material Science

  • Photofunctional Hybrids : The synthesis and characterization of photofunctional hybrids, incorporating benzoate derivatives, highlight the potential of methyl 4-[(2-bromobenzoyl)amino]benzoate in the development of materials with advanced optical properties. These materials are promising for applications in photodynamic therapy and the design of luminescent probes, contributing significantly to advances in medical diagnostics and treatment strategies (J. Cuan & B. Yan, 2013).

Biotechnological Implications

  • Enzymatic Reactions and Metabolism : The activity of enzymes toward benzoates, including derivatives similar to methyl 4-[(2-bromobenzoyl)amino]benzoate, provides valuable insights into the metabolic pathways of aromatic compounds in biological systems. Such studies are essential for understanding the biotransformation of synthetic compounds in living organisms, with implications for drug metabolism and environmental biodegradation (Eng‐Kiat Lim et al., 2002).

properties

IUPAC Name

methyl 4-[(2-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJQHRCSOBEEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-bromobenzoyl)amino]benzoate

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